molecular formula C11H14F2N6O B11747741 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11747741
M. Wt: 284.27 g/mol
InChI Key: CZVQQFRCQXJSMV-UHFFFAOYSA-N
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Description

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoroethyl group, and subsequent functionalization to obtain the final product. Common reagents used in these steps include pyrazole derivatives, difluoroethylating agents, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. It is known to act as an agonist or antagonist of certain receptors, such as nicotinic acetylcholine receptors, which play a crucial role in neurotransmission. The compound may also inhibit specific enzymes, leading to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H14F2N6O

Molecular Weight

284.27 g/mol

IUPAC Name

5-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H14F2N6O/c1-18-8(11(14)20)2-10(17-18)15-3-7-4-16-19(5-7)6-9(12)13/h2,4-5,9H,3,6H2,1H3,(H2,14,20)(H,15,17)

InChI Key

CZVQQFRCQXJSMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CN(N=C2)CC(F)F)C(=O)N

Origin of Product

United States

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